Cas no 99-90-1 (4’-Bromoacetophenone)
4’-Bromoacetophenone is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive carbonyl and bromine functional groups make it suitable for further transformations, such as nucleophilic substitutions or coupling reactions. The product is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic applications. Its stability and well-defined reactivity profile make it a valuable building block for researchers and industrial chemists seeking to develop complex molecular structures.
4’-Bromoacetophenone structure
Product Name:4’-Bromoacetophenone
CAS No:99-90-1
MF:C8H7BrO
MW:199.044581651688
MDL:MFCD00000105
CID:35048
PubChem ID:7466
Update Time:2025-05-27
4’-Bromoacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromophenyl)ethanone
- OMEGA-BROMOACETOPHENONE
- PBPB
- P-BROMOPHENACYL BROMIDE
- 1-(4-bromophenyl)-ethanon
- Acetophenone, 4'-bromo-
- Ethanone,1-(4-bromophenyl)-
- DIBROMOACETOPHENONE-2,4
- GSK-3BETA INHIBITOR VII
- 1-(4-Bromophenyl)ethan-1-one
- 4’-Bromoacetophenone
- 4'-Bromoacetophenone
- 4-Bromoacetophenone
- p-Bromoacetophenone
- p-Bromoacetophenones
- 4′-BroMoacetophenone
- 1-Acetyl-4-bromobenzene
- Ethanone, 1-(4-bromophenyl)-
- p-Bromophenyl methyl ketone
- Methyl p-bromophenyl ketone
- para-bromoacetophenone
- bromoacetophenone-4
- 1-(4-BROMO-PHENYL)-ETHANONE
- 4-bromo acetophenone
- 4'-bromo acetophenone
- 7NB3XRY0C6
- 1-(4-bromophenyl)-ethanone
- WYECURVXVYPVAT-UHFFFAOYSA-N
- W-100010
- DTXSID4059203
- SCHEMBL20102
- NSC17541
- 4'-bromoacetophenone-d7
- AC-3632
- CS-W020546
- 1-(4-Bromophenyl)ethanone #
- Q27268608
- 1-(4-Bromophenyl)ethanone; 1-Acetyl-4-bromobenzene; p-Bromoacetophenone;4'-Bromoacetophenone
- EN300-17995
- STR00836
- HY-20436
- 99-90-1
- NSC 17541
- BIDD:ER0705
- EINECS 202-799-3
- A19693
- Z57127459
- PB47185
- 1-bromo-4-acetylbenzene
- J-501375
- NS00040566
- PS-3069
- 1-(P-BROMOPHENYL)ETHANONE
- AC7918
- 4-ACETYLPHENYL BROMIDE
- METHYL 4-BROMOPHENYL KETONE
- FT-0617848
- ACETOPHENONE, P-BROMO-
- AI3-00489
- 4-BROMOPHENYL METHYL KETONE
- SY001458
- 4-bromophenylethanone
- UNII-7NB3XRY0C6
- P-BROMOACETOPHENONE [MI]
- AKOS000119010
- FT-0663620
- 4-BROMOHYPNONE
- MFCD00000105
- 4-BROMOBENZENE METHYL KETONE
- AM20050031
- 4 inverted exclamation mark -Bromoacetophenone
- 4'-Bromoacetophenone, 98%
- InChI=1/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H
- 1219805-88-5
- ACETOPHENONE,4-BROMO
- F3096-1713
- NSC-17541
- B0537
- 1-(4-bromo-phenyl)ethan-1-one
- 4-acetylbromobenzene
- CHEMBL401928
- 4-ACETYL-1-BROMOBENZENE
- 4'-Bromoacetophenone,98%
- DTXCID4049113
- STK358825
- 1-(4-Bromophenyl)ethanone; 1-Acetyl-4-bromobenzene; p-Bromoacetophenone
- 4'-Bromoacetophenone; p-Bromoacetophenone
- FB19183
-
- MDL: MFCD00000105
- Inchi: 1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
- InChI Key: WYECURVXVYPVAT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(C)=O)=CC=1
- BRN: 386015
Computed Properties
- Exact Mass: 197.96800
- Monoisotopic Mass: 197.968027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: 2
- Molecular Weight: 199.04
Experimental Properties
- Color/Form: White flake crystals.
- Density: 1.64
- Melting Point: 50.0 to 54.0 deg-C
- Boiling Point: 255 °C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5540 (estimate)
- Solubility: methanol: 0.1 g/mL, clear
- Water Partition Coefficient: Soluble in Chloroform. Insoluble in water.
- PSA: 17.07000
- LogP: 2.65170
- Merck: 1403
- Solubility: Soluble in ethanol, diethyl ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, insoluble in water. It is easy to volatilize with water vapor.
4’-Bromoacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315,H319,H334,H335
- Warning Statement: P261,P305+P351+P338,P342+P311
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-42/43
- Safety Instruction: S26-S36/37/39-S45-S22-S36/37
- FLUKA BRAND F CODES:19-21
- RTECS:AM6950000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:I; II; III
- Risk Phrases:R36/38
4’-Bromoacetophenone Customs Data
- HS CODE:29147090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4’-Bromoacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B56404-25G |
4’-Bromoacetophenone |
99-90-1 | 25g |
¥282.97 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B56404-100G |
4’-Bromoacetophenone |
99-90-1 | 100g |
¥721.28 | 2023-11-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802440-2.5kg |
4'-Bromoacetophenone |
99-90-1 | 98% | 2.5kg |
2,118.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004893-100g |
4’-Bromoacetophenone |
99-90-1 | 98% | 100g |
¥63 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004893-25g |
4’-Bromoacetophenone |
99-90-1 | 98% | 25g |
¥34 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004893-500g |
4’-Bromoacetophenone |
99-90-1 | 98% | 500g |
¥219 | 2024-07-19 | |
| TRC | B679060-25g |
4’-Bromoacetophenone |
99-90-1 | 25g |
$ 190.00 | 2023-09-08 | ||
| TRC | B679060-250g |
4’-Bromoacetophenone |
99-90-1 | 250g |
$ 1518.00 | 2023-09-08 | ||
| Fluorochem | 002964-100g |
4'-Bromoacetophenone |
99-90-1 | 99% | 100g |
£15.00 | 2022-03-01 | |
| Fluorochem | 002964-500g |
4'-Bromoacetophenone |
99-90-1 | 99% | 500g |
£55.00 | 2022-03-01 |
4’-Bromoacetophenone Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:99-90-1)4'-Bromoacetophenone
Order Number:sfd4846
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:99-90-1)4-溴苯乙酮
Order Number:LE2471781
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com
4’-Bromoacetophenone Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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